Cas no 114216-87-4 (4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)-)
![4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)- structure](https://ja.kuujia.com/scimg/cas/114216-87-4x500.png)
114216-87-4 structure
商品名:4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)-
4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)- 化学的及び物理的性質
名前と識別子
-
- 4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)-
- (4aS,7R,8S,8aR)-8-[(E)-5-(6-imino-1,3-dimethyl-2H-purin-7-yl)-3-methylpent-3-enyl]-4,4,7,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol
- agelasimine B
- (1S,2R,4aS,8aR)-1-{(3E)-5-[(6Z)-6-imino-1,3-dimethyl-1,2,3,6-tetrahydro-7H-purin-7-yl]-3-methylpent-3-en-1-yl}-1,2,5,5-tetramethyloctahydronaphthalen-4a(2H)-ol
- 4a(2H)-Naphthalenol, octahydro-1,2,5,5-tetramethyl-1-(3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-pentenyl)-, (1alpha(3E),2beta,4abeta)-(+)-
- (+)-Agelasimine B
- 114216-87-4
- DTXSID001047669
-
- インチ: InChI=1S/C27H45N5O/c1-19(12-16-32-17-29-24-22(32)23(28)30(6)18-31(24)7)10-14-26(5)20(2)11-15-27(33)21(26)9-8-13-25(27,3)4/h12,17,20-21,28,33H,8-11,13-16,18H2,1-7H3/b19-12+,28-23?/t20-,21-,26+,27+/m1/s1
- InChIKey: UMYDEMPHXCZYBB-SCWOSNGDSA-N
- ほほえんだ: C/C(/CC[C@]1([C@H](C)CC[C@]2(C(CCC[C@H]12)(C)C)O)C)=C\CN1C=NC2N(CN(C(=N)C1=2)C)C
計算された属性
- せいみつぶんしりょう: 455.36241108g/mol
- どういたいしつりょう: 455.36241108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 781
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.4Ų
- 疎水性パラメータ計算基準値(XlogP): 5.9
4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)- 関連文献
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
114216-87-4 (4a(2H)-Naphthalenol,octahydro-1,2,5,5-tetramethyl-1-[(3E)-3-methyl-5-(1,2,3,6-tetrahydro-6-imino-1,3-dimethyl-7H-purin-7-yl)-3-penten-1-yl]-,(1S,2R,4aS,8aR)-) 関連製品
- 1260861-27-5(ethyl 2-(3-methylpyridin-2-yl)-2-oxoacetate)
- 2287339-76-6(2-(piperidin-4-yl)methoxy-5-(trifluoromethyl)pyridine dihydrochloride)
- 1211580-78-7(4-bromo-5-methylpyridine-3-carboxylic acid)
- 1260948-64-8(2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide)
- 1805258-02-9(Ethyl 5-(difluoromethyl)-4-hydroxy-3-iodopyridine-2-acetate)
- 227783-08-6((1R,3S)-1,3-Cyclohexanedicarboxylic Acid 1-Ethylester)
- 941968-62-3(2-{(3-methylphenyl)carbamoylamino}-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide)
- 5725-91-7(7-Ethoxyresorufin)
- 476459-02-6(N-2-(4-nitrophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-phenylpropanamide)
- 2411336-74-6((2E)-4-(dimethylamino)-N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-enamide)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
